4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine, also known as PF-05180999, is a synthetic compound identified as a potent and selective inhibitor of phosphodiesterase 2A (PDE2A) with a molecular weight of 414.4 g/mol. This compound features a complex structure that includes an azetidine ring, a pyridine moiety, and an imidazotriazine core, which contribute to its biological activity and specificity for PDE2A inhibition .
PF-05180999 acts as a selective inhibitor of PDE2A []. PDE2A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a second messenger molecule involved in various cellular signaling pathways. By inhibiting PDE2A, PF-05180999 leads to increased levels of cAMP, potentially affecting various downstream processes in the cell [].
The theory behind PDE2A inhibitors is that they can enhance memory and cognitive function by boosting levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) within cells. These molecules play a crucial role in neuronal signaling and plasticity, which are essential for learning and memory formation []. Studies have shown that blocking PDE2A, the enzyme responsible for breaking down cGMP and cAMP, could potentially improve cognitive abilities [].
The primary chemical reaction involving PF-05180999 is its interaction with phosphodiesterase 2A. As a PDE2A inhibitor, it acts by preventing the breakdown of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), leading to increased levels of these secondary messengers in cells. This mechanism is crucial for enhancing neuroplasticity and cognitive functions, particularly in the context of memory enhancement .
PF-05180999 has been shown to enhance long-term memory in preclinical models. In studies involving rats, administration of this compound at an oral dose of 0.3 mg/kg demonstrated significant improvements in memory performance during contextual fear conditioning tasks. The compound's ability to modulate PDE2A activity suggests potential therapeutic applications in treating cognitive deficits associated with neurodegenerative diseases .
The synthesis of PF-05180999 involves multiple steps that typically include the formation of the azetidine ring followed by the construction of the imidazotriazine framework. Specific synthetic routes may vary but generally require careful control of reaction conditions to ensure the correct formation of functional groups and stereochemistry. The detailed synthetic pathway is proprietary and may be found in specialized chemical literature or patent filings .
PF-05180999 holds promise for various applications in neuroscience and pharmacology. Its primary application is as a cognitive enhancer due to its role as a PDE2A inhibitor, which can potentially benefit conditions such as Alzheimer's disease and other forms of dementia by improving memory and learning capabilities . Additionally, its unique structure may allow for further exploration in drug development targeting other neurological disorders.
Interaction studies have shown that PF-05180999 engages with PDE2A in a manner that enhances cGMP levels initially but can lead to paradoxical effects at higher concentrations. This highlights the importance of understanding dose-response relationships when evaluating drug efficacy and safety profiles. Studies using autoradiography have indicated that target occupancy may not follow typical receptor binding curves due to allosteric effects on enzyme activity .
PF-05180999 can be compared with other PDE inhibitors, particularly those targeting PDE2A or related enzymes. Some notable similar compounds include:
Compound Name | Target Enzyme | Selectivity | Biological Activity |
---|---|---|---|
PF-02545920 | PDE2A | High | Cognitive enhancer |
BAY 60-7550 | PDE2A | Moderate | Anti-inflammatory |
IBMX | Non-selective | Low | General PDE inhibitor |
Uniqueness: PF-05180999 is distinguished by its high selectivity for PDE2A over other phosphodiesterases (2000-fold selectivity over PDE10A), making it particularly useful for targeted therapeutic interventions without off-target effects . Its specific structural features contribute to its potent biological activity and selective inhibition profile.